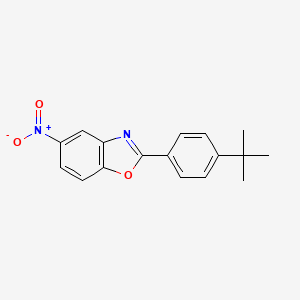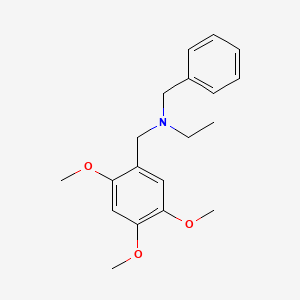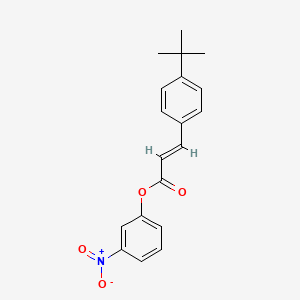
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of cancer.
Mecanismo De Acción
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide specifically targets the C-terminal domain of glutaminase, which is responsible for its enzymatic activity. N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has been shown to induce cell death in cancer cells, while having little effect on normal cells. This is likely due to the high dependency of cancer cells on glutamine metabolism for survival. N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has also been shown to reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide is its specificity for glutaminase, which allows for targeted inhibition of the enzyme without affecting other metabolic pathways. However, N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another potential direction is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders. Additionally, the development of new drug delivery systems for N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxy-5-nitrobenzenesulfonamide in the presence of an amine base. The resulting intermediate is then reacted with 1-ethyl-1H-tetrazole-5-amine to form N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has been shown to induce cell death in vitro and in vivo. N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3S/c1-3-22-16(18-20-21-22)11-4-9-14(25-2)15(10-11)26(23,24)19-13-7-5-12(17)6-8-13/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJTFBVGPHBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)




![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)


![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)